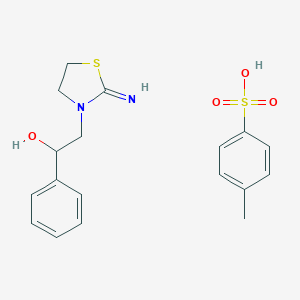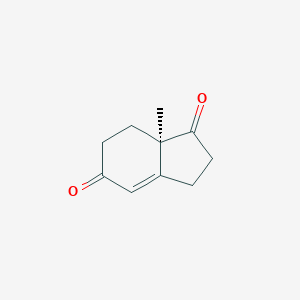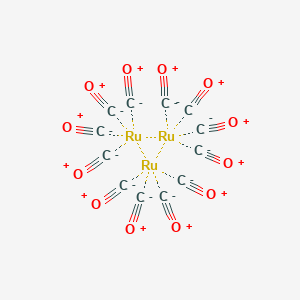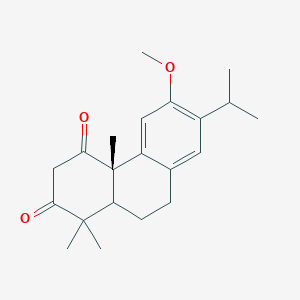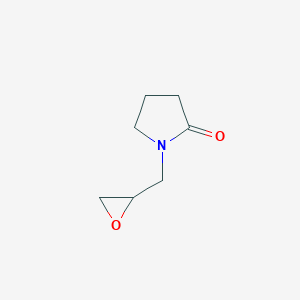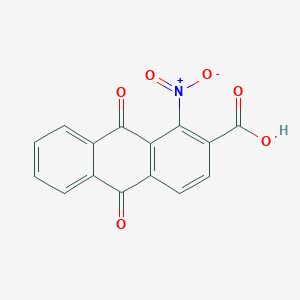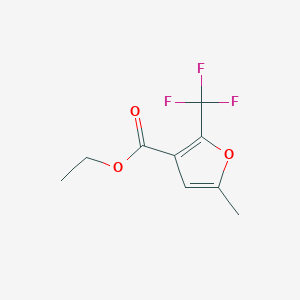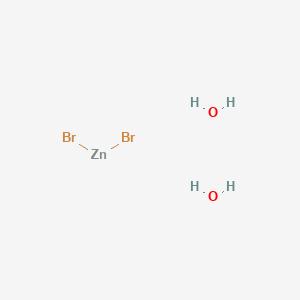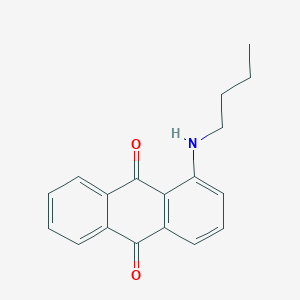![molecular formula C9H18N2 B092350 2,8-Diazaspiro[5.5]undecane CAS No. 180-50-7](/img/structure/B92350.png)
2,8-Diazaspiro[5.5]undecane
Vue d'ensemble
Description
2,8-Diazaspiro[5.5]undecane is a nitrogen-containing spiro-heterocycle that is part of a broader class of compounds known for their presence in various naturally occurring molecules and for exhibiting a wide range of pharmaceutical and biological activities. These compounds are of significant interest due to their potential therapeutic applications in treating conditions such as obesity, pain, immune system disorders, cell signaling, cardiovascular diseases, and psychotic disorders .
Synthesis Analysis
The synthesis of 2,8-Diazaspiro[5.5]undecane derivatives has been achieved through various methods. One approach involves a base-promoted [5+1] double Michael addition reaction of N,N-dimethylbarbituric acid with diarylidene acetones, yielding excellent yields of up to 98% . Another method describes a divergent synthesis using a Michael addition of a lithium enolate to a tetrasubstituted olefin acceptor, allowing for the introduction of various substituents . Additionally, synthesis routes starting from methanetetraacetic acid dianhydride or N-methyl-4-piperidone have been developed to prepare symmetrical or unsymmetrical derivatives .
Molecular Structure Analysis
The molecular structure of diazaspiro[5.5]undecane derivatives has been elucidated using techniques such as NMR and X-ray crystallography. The single-crystal X-ray studies have shown that the cyclohexanone unit within these spirocycles often prefers a chair conformation. Intermolecular hydrogen bonding and interactions such as CArH...π and π–π stacking are mainly responsible for the crystal packing .
Chemical Reactions Analysis
The chemical reactivity of 2,8-Diazaspiro[5.5]undecane derivatives includes their formation through reactions such as the double Michael addition of 1,5-diphenyl-1,4-pentadien-3-one with active methylene heterocycles like barbituric acid and thiobarbituric acid . These reactions typically occur in water:ethanol mixtures and can be catalyzed by substances like TBAB .
Physical and Chemical Properties Analysis
The physical and chemical properties of diazaspiro[5.5]undecane derivatives have been studied through photophysical and solvatochromic analyses. The solvent effect on the photophysical behavior of these compounds indicates that the Stokes shift increases with the solvent's polarity. Solvatochromism has been analyzed using linear solvation energy relationships and the Catalán polarity scales. The relative fluorescence quantum yield of these compounds varies in solvents of different polarity, and their HOMO and LUMO energies have been calculated using TDDFT (B3LYP/6-311G(d,p)) approaches .
Applications De Recherche Scientifique
-
Synthesis and Stereochemistry
- Field: Structural Chemistry
- Application: The compound is used in the synthesis and structural investigations of spiro [5.5]undecane derivatives with S and O containing heterocycles .
- Method: The synthesis involves the use of similar [bis (1,3-oxathiane) spiranes] or different (1,3-dioxane-1,3-dithiane spiranes) heterocycles, in the spirane units .
- Results: The study reported intriguing conformational and configurational aspects of these polyspiranes .
-
Inducers of the Endoplasmic Reticulum Stress Response
- Field: Biomedical Research
- Application: 2,9-Diazaspiro [5.5]Undecanes have been identified as inducers of the Endoplasmic Reticulum Stress Response with cytotoxic activity in 3D Glioma Cell Models .
- Method: A high-throughput screen was used to identify small molecule activators of ERSR in glioma cells .
- Results: The study identified novel activators of ERSR, including a compound with a 2,9-diazaspiro [5.5]undecane core, which depletes intracellular Ca 2+ stores and induces apoptosis-mediated cell death in several cancer cell lines .
-
Pharmaceutical Applications
- Field: Pharmaceutical Research
- Application: 3,9-diazaspiro [5.5]undecane compounds are being studied for their potential use in the treatment and/or prophylaxis of diseases, particularly hyperproliferative disorders .
- Method: The methods of preparation of these compounds, intermediate compounds useful for preparing said compounds, and pharmaceutical compositions and combinations comprising said compounds are being investigated .
- Results: The results of these studies are not yet available as the research is ongoing .
-
Antiviral Applications
- Field: Antiviral Research
- Application: 3-chlorobenzyl-linked 1,9-diazaspiro [5.5]undecane derivatives have been designed to inhibit the dengue virus type 2 (DENV2) .
- Method: The synthesis and testing of these derivatives are part of the research process .
- Results: The results of these studies are not yet available as the research is ongoing .
-
GABAAR Antagonists
- Field: Neuropharmacology
- Application: The 3,9-diazaspiro [5.5]undecane-based compounds have been reported to be potent competitive γ-aminobutyric acid type A receptor (GABAAR) antagonists .
- Method: The methods of preparation of these compounds and their testing as GABAAR antagonists are part of the research process .
- Results: The results of these studies are not yet available as the research is ongoing .
-
Engineering Controls
- Field: Industrial Safety
- Application: The compound is used in engineering controls to remove a hazard or place a barrier between the worker and the hazard .
- Method: The methods of application of these controls are part of the safety protocols .
- Results: The results of these applications are not yet available as the research is ongoing .
Propriétés
IUPAC Name |
2,8-diazaspiro[5.5]undecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2/c1-3-9(7-10-5-1)4-2-6-11-8-9/h10-11H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCDGPDCQBUYTMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCCNC2)CNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40576072 | |
| Record name | 2,8-Diazaspiro[5.5]undecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40576072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,8-Diazaspiro[5.5]undecane | |
CAS RN |
180-50-7 | |
| Record name | 2,8-Diazaspiro[5.5]undecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40576072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,8-diazaspiro[5.5]undecane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



